Bastadin 10
Overview
Description
Bastadin 10 (B10) is a tetrameric bromotyrosine structure synthesized by the marine sponge Ianthella basta . It has been identified as a structural congener responsible for dramatically stabilizing the open conformation of the Ryanodine-sensitive Ca2+ channels (RyR), possibly by reducing the free energy associated with closed to open channel transitions .
Molecular Structure Analysis
Bastadin 10 has a molecular formula of C34H28Br4N4O9 and a molecular weight of 956.22 . The exact structure of Bastadin 10 is not fully detailed in the available literature.Chemical Reactions Analysis
Bastadin 10 has been found to have a significant impact on the gating behavior of ryanodine-sensitive Ca2+ channels (RyR) . It stabilizes the open conformation of the RyR channel, possibly by reducing the free energy associated with closed to open channel transitions .Scientific Research Applications
Ryanodine Receptor Modulation : Bastadin 10 and its analogs have been studied for their interaction with the RyR1 isoform of the ryanodine receptor in sarcoplasmic reticulum. These compounds, including natural Bastadin 10, have demonstrated the ability to modify the activity of RyR2 in primary neuronal culture, providing new insights into their pharmacological properties (Zieminska et al., 2007).
Antineoplastic Properties : Research has shown that Bastadin 10 possesses significant antineoplastic properties. It was found to inhibit the growth of various human cancer cell lines, making it a potential candidate for cancer therapy (Pettit et al., 1995).
Anti-Angiogenic Effects : Studies have indicated that Bastadin 10 can inhibit tumor angiogenesis by inducing selective apoptosis in endothelial cells. This suggests its potential use in anti-angiogenic therapy, particularly for cancer treatment (Aoki et al., 2006).
Inhibition of Endothelial Cell Proliferation : Bastadins, including Bastadin 10, have been observed to selectively inhibit the proliferation of endothelial cells. This finding is significant in understanding the role of these compounds in vascular biology and potential therapeutic applications (Aoki et al., 2006).
Protein Kinase Inhibition : Bastadin 10 has been associated with the inhibition of several protein kinases, which is important for understanding its potential role in signal transduction pathways and its therapeutic implications (Niemann et al., 2013).
Calcium Channel Complex Modulation : Bastadins, including Bastadin 10, have been shown to modulate the skeletal muscle FKBP12/calcium channel complex. This provides valuable insights into the molecular mechanisms of muscle contraction and calcium signaling (Mack et al., 1994).
Future Directions
Future research could focus on the potential therapeutic applications of Bastadin 10. For example, it has been suggested that Bastadin 10 could be used to combat primary as well as secondary (metastases) tumors . Further studies are needed to fully understand the potential of Bastadin 10 in this regard.
properties
IUPAC Name |
(12Z,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Br4N4O9/c35-20-7-16-1-3-27(20)50-30-13-18(9-23(38)32(30)45)11-25(42-49)34(47)40-15-26(43)19-2-4-28(21(36)14-19)51-29-12-17(8-22(37)31(29)44)5-6-39-33(46)24(10-16)41-48/h1-4,7-9,12-14,26,43-45,48-49H,5-6,10-11,15H2,(H,39,46)(H,40,47)/b41-24-,42-25+/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDUMXZBKBTNGS-VEGWVUODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCC(C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NC[C@H](C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)O)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Br4N4O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bastadin 10 | |
CAS RN |
127687-08-5 | |
Record name | Bastadin 10 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127687085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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